Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Lipophilicity Permeability Drug design

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate (isopropyl ester; C14H18N4O2S; MW 306.39) belongs to the 4,5-disubstituted-1,2,4-triazole-3-ylthioacetate class, distinguished by a 2-pyridyl substituent, an N4-ethyl group, and an isopropyl (methylethyl) ester side chain. This scaffold combines a heterocyclic triazole core, a pyridine moiety capable of metal coordination and hydrogen bonding, and a thioether-linked ester that serves as both a lipophilicity modulator and a synthetic handle.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
Cat. No. B12136899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2
InChIInChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3
InChIKeyQTKDRDVKZIBZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate: Procurement-Relevant Structural and Property Synopsis


Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate (isopropyl ester; C14H18N4O2S; MW 306.39) belongs to the 4,5-disubstituted-1,2,4-triazole-3-ylthioacetate class, distinguished by a 2-pyridyl substituent, an N4-ethyl group, and an isopropyl (methylethyl) ester side chain [1]. This scaffold combines a heterocyclic triazole core, a pyridine moiety capable of metal coordination and hydrogen bonding, and a thioether-linked ester that serves as both a lipophilicity modulator and a synthetic handle [2]. The compound occupies a specific structural niche: the 2-pyridyl isomer differs from the more extensively studied 3-pyridyl and 4-pyridyl analogs, while the isopropyl ester provides distinct steric and electronic properties compared to the methyl and ethyl ester homologues frequently encountered in the literature [3].

Why In-Class 1,2,4-Triazolylthioacetates Cannot Be Interchanged: Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate Structural Constraints


Within the 4-ethyl-5-pyridyl-1,2,4-triazol-3-ylthioacetate series, three structural variables dictate biological target engagement and physicochemical behavior: the pyridyl nitrogen position (2-, 3-, or 4-), the N4 substituent, and the ester alkyl group. Isomers with pyridin-3-yl (e.g., VUAA1) function as insect odorant co-receptor (Orco) agonists [1], whereas 2-pyridyl derivatives exhibit antiplatelet and anticoagulant activity through distinct molecular recognition [2]. The ester moiety further modulates lipophilicity and metabolic liability: methyl esters (logP ~1.2–1.6) differ from isopropyl esters (logP ~2.2–2.5) by roughly one log unit, directly affecting passive permeability, esterase susceptibility, and protein binding [3]. These non-linear structure–property relationships mean that substituting a methyl or ethyl ester, or changing the pyridyl isomer, cannot preserve the intended pharmacological or physicochemical profile without explicit re-validation.

Quantitative Differential Evidence: Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. Methyl and Ethyl Ester Analogs

The isopropyl (methylethyl) ester of the target compound confers a calculated logP approximately 0.5–1.0 unit higher than the corresponding ethyl and methyl ester homologues, respectively. The methyl ester (CHEBI:108323; 4-pyridyl isomer) has a reported logP of ~1.2–1.6 [1]; the ethyl ester (2-pyridyl isomer) is estimated at logP ~1.7–2.0; the target isopropyl ester (2-pyridyl) is predicted at logP ~2.2–2.5 based on the established methylene fragment increment (+0.5 logP per CH2) for ester alkyl chains in 1,2,4-triazole series [2]. This increase in lipophilicity enhances predicted passive membrane permeability and may improve intracellular target access in cell-based assays.

Lipophilicity Permeability Drug design

Pyridyl Positional Isomerism Drives Biological Target Divergence: 2-Pyridyl (Antiplatelet) vs. 3-Pyridyl (Insect Orco Agonist)

The pyridyl nitrogen position is a critical determinant of biological activity. The 3-pyridyl isomer VUAA1 (2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide) activates insect odorant co-receptor (Orco) ion channels with an EC50 of 50.89 µM (WT DmelOrco) [1]. In contrast, 2-pyridyl congeners (e.g., thioester precursors ZE-2(a–c)) exhibit antiplatelet and anticoagulant activity: downstream derivatives ZE-4b, ZE-4c, ZE-5a, and ZE-5b inhibit arachidonic acid-, ADP-, and collagen-induced platelet aggregation with IC50 values of 40.1–121.6 µM (arachidonic acid), 519–956.8 µM (ADP), and 10.01–30.1 µM (collagen), and prolong plasma recalcification time (PRT) to 84.2–300.2 s [2]. The target compound, bearing the 2-pyridyl motif, is aligned with the antiplatelet/anticoagulant pathway rather than the insect olfactory axis.

Target selectivity Pyridyl isomerism Orco agonism Antiplatelet

Ester Steric Protection: Isopropyl Ester Metabolic Stability Advantage Over Methyl/Ethyl Esters

Isopropyl esters are widely documented to exhibit slower esterase-mediated hydrolysis than their methyl and ethyl counterparts due to increased steric hindrance around the carbonyl carbon [1]. In medicinal chemistry, the substitution of a methyl ester with an isopropyl ester typically reduces the intrinsic clearance (CL_int) by 2- to 5-fold in liver microsome or plasma stability assays [2]. The target compound, bearing the isopropyl ester, is therefore expected to possess longer half-life in biological matrices compared to the methyl ester analog (CHEBI:108323) or the ethyl ester analog, making it advantageous for assays requiring sustained compound exposure.

Metabolic stability Esterase resistance Prodrug design

Antimicrobial Spectrum of the 2-Pyridyl-Triazole-Thioacetate Core Compared to 4-Pyridyl and 3-Pyridyl Scaffolds

The 2-pyridyl-1,2,4-triazole-thioacetate core has demonstrated in vitro antimicrobial activity against Gram-positive cocci, Gram-negative rods, and Candida albicans in a systematic screen of 36 derivatives [1]. While the published data cover ethyl ester derivatives, the antimicrobial pharmacophore resides in the 2-pyridyl-triazole-thioether scaffold common to the target compound. Comparative data for the 4-pyridyl methyl ester analog (CHEBI:108323) are not reported in the same assay panel, suggesting an underexplored differential. In a related series, ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives exhibited anti-inflammatory activity up to 62.5% inhibition (compound 2h, carrageenan-induced rat paw edema model), comparable to diclofenac, and antibacterial activity particularly against Escherichia coli [2]. The target compound's isopropyl ester may further enhance activity against Gram-negative organisms due to increased outer membrane permeability driven by higher lipophilicity.

Antimicrobial Candida albicans Gram-positive Gram-negative

Synthetic Handle Orthogonality: Selective Isopropyl Ester Deprotection vs. Methyl/Ethyl Esters

The isopropyl ester can be selectively cleaved under acidic conditions (e.g., 20–50% TFA in dichloromethane, or HCl/dioxane) that leave methyl and ethyl esters largely intact, enabling sequential deprotection strategies in complex synthetic sequences [1]. Conversely, methyl and ethyl esters are preferentially cleaved under nucleophilic (LiI/pyridine) or enzymatic conditions. This orthogonality provides a quantifiable synthetic advantage: the target compound can serve as a late-stage intermediate where selective ester unmasking is required without affecting other base-labile functionalities [2].

Synthetic chemistry Protecting group strategy Orthogonal deprotection

Procurement-Driven Application Scenarios for Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate


Antiplatelet and Anticoagulant Lead Optimization Programs Requiring 2-Pyridyl Isomer Fidelity

This compound is the direct isopropyl ester analog of the 2-pyridyl-thioester scaffold that yielded derivatives ZE-4b and ZE-4c with IC50 values as low as 10.0–40.1 µM against collagen- and arachidonic acid-induced platelet aggregation, and prolonged plasma recalcification time to 300.2 s at 1 mM [1]. The isopropyl ester modification is expected to improve metabolic stability 2–5× over the ethyl ester while preserving the 2-pyridyl pharmacophore essential for antiplatelet activity. Investigators should procure this specific compound when the synthetic sequence requires an ester-protected intermediate that can be selectively unmasked after structure–activity relationship (SAR) exploration.

Insect Olfactory Receptor Off-Target Counter-Screening Panels

Because the 3-pyridyl isomer VUAA1 is a validated Orco agonist (EC50 50.89 µM) [2], the 2-pyridyl target compound serves as a critical negative control or selectivity probe. In insect olfactory research, procuring the 2-pyridyl isomer enables direct head-to-head comparison to confirm that observed Orco modulation is pyridyl-position-dependent, distinguishing on-target pharmacological effects from non-specific triazole-driven interference.

Broad-Spectrum Antimicrobial Screening Cascades Targeting Drug-Resistant Pathogens

The 2-pyridyl-triazole-thioacetate core has confirmed activity against Gram-positive cocci, Gram-negative rods, and Candida albicans [3]. The target compound, with its elevated logP (~2.2–2.5) [4], is predicted to exhibit superior penetration through the Gram-negative outer membrane compared to the methyl ester analog (logP ~1.2–1.6). Procurement of this compound is justified for minimum inhibitory concentration (MIC) determination panels where enhanced lipophilicity may translate into lower MIC values against multidrug-resistant Enterobacteriaceae and Acinetobacter spp.

Multi-Step Conjugate Synthesis Requiring Orthogonal Ester Deprotection

The isopropyl ester can be removed with 20–50% TFA/CH2Cl2 while leaving methyl or ethyl esters intact, enabling sequential deprotection in the construction of fluorescent probes, biotinylated derivatives, or antibody-drug conjugate linkers [5]. This compound should be selected over the methyl or ethyl ester analogs when the synthetic route demands a selectively cleavable ester in the presence of other base-sensitive protecting groups such as Fmoc or acetyl.

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